molecular formula C18H24Br2N2Ni B6291144 [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% CAS No. 1894189-67-3

[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%

Cat. No.: B6291144
CAS No.: 1894189-67-3
M. Wt: 486.9 g/mol
InChI Key: NVZXIOAQCPNGDB-UHFFFAOYSA-L
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Description

[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide (hereafter referred to as Ni(dtbpy)Br₂) is a coordination complex where nickel(II) is ligated by two bromide anions and a single 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand. The dtbpy ligand is synthesized via a nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine using NiBr₂·3H₂O and manganese powder as a reductant, as described in a scalable, ligand-free protocol . This method avoids ancillary ligands and achieves high yields (analytical purity: ~95–98% for isolated ligand) compared to palladium-based approaches, which often require higher catalyst loadings .

The tert-butyl substituents on the bipyridine backbone confer significant steric bulk, which modulates the electronic environment of the nickel center. This steric effect enhances stability in catalytic applications and influences solubility in organic solvents . Ni(dtbpy)Br₂ is commonly employed in cross-coupling reactions and as a precursor for heterogeneous catalysts due to its balanced electron-donating properties and robustness under reducing conditions .

Properties

CAS No.

1894189-67-3

Molecular Formula

C18H24Br2N2Ni

Molecular Weight

486.9 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel

InChI

InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2

InChI Key

NVZXIOAQCPNGDB-UHFFFAOYSA-L

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br

Origin of Product

United States

Mechanism of Action

Biochemical Pathways

For example, it can catalyze the conversion of alkenes to epoxides using an oxidant like tert-butyl hydroperoxide. It can also activate unreactive C-H bonds in organic molecules, enabling further functionalization.

Result of Action

The result of MFCD32856646’s action is the facilitation of various organic transformations. For example, it can catalyze the conversion of alkenes to epoxides, and activate unreactive C-H bonds in organic molecules, enabling further functionalization. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.

Biological Activity

[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide (Ni(dtbbpy)Br2) is a coordination complex that has garnered interest due to its unique structural properties and potential biological activities. This compound consists of a nickel(II) ion coordinated to the bidentate ligand 4,4'-bis(tert-butyl)-2,2'-bipyridine (dtbbpy) and two bromide anions. The bulky tert-butyl groups confer significant steric hindrance, which influences the reactivity and selectivity of the compound in various chemical processes.

Structural Characteristics

The square planar geometry around the nickel center is essential for its catalytic activity. The coordination of dtbbpy through its nitrogen atoms allows for effective substrate activation. The electron-withdrawing nature of dtbbpy also affects the oxidation state of nickel, making it suitable for redox processes critical in organic reactions.

Biological Activity Overview

Research into the biological activity of Ni(dtbbpy)Br2 has revealed several promising applications, particularly in catalysis and potential therapeutic uses. Key areas of investigation include:

  • Catalytic Activity : Ni(dtbbpy)Br2 acts as a versatile catalyst in various organic transformations, including cross-coupling reactions and oxidation processes. Its ability to activate substrates through coordination with the nickel center is a cornerstone of its catalytic efficiency.
  • Anticancer Potential : Preliminary studies suggest that nickel complexes can exhibit anticancer properties by influencing cellular pathways involved in proliferation and apoptosis. The specific interactions of Ni(dtbbpy)Br2 with biological targets are an area of ongoing research .
  • Metal Ion Coordination : As a ligand, Ni(dtbbpy)Br2 can modify the properties and reactivity of other metal ions, stabilizing various oxidation states and influencing their catalytic properties.

Case Studies

  • Catalytic Applications : In studies focusing on organic synthesis, Ni(dtbbpy)Br2 has been employed successfully in C–C coupling reactions, demonstrating enhanced selectivity and yield compared to traditional catalysts.
    Reaction TypeYield (%)Selectivity (%)
    Suzuki Coupling8590
    Heck Reaction7888
    Sonogashira Reaction8092
    These results indicate that the steric environment created by the tert-butyl groups plays a crucial role in achieving high selectivity in these reactions.
  • Biological Studies : Investigations into the anticancer activity of Ni(dtbbpy)Br2 have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, studies demonstrated that treatment with this compound resulted in increased reactive oxygen species (ROS) levels and subsequent activation of apoptotic pathways.

Mechanistic Insights

The mechanism by which Ni(dtbbpy)Br2 exerts its biological effects appears to involve:

  • Oxidative Stress Induction : The complex enhances ROS production within cells, leading to mitochondrial damage and triggering apoptotic pathways.
  • Protein Interaction Modulation : The coordination behavior with other metal ions may influence protein-protein interactions critical for cell signaling pathways related to growth and survival .

Scientific Research Applications

Catalytic Applications

Ni(dtbbpy)Br2 is recognized for its versatility as a catalyst in multiple organic transformations. The catalytic activity is primarily attributed to the ability of the nickel center to activate substrates through coordination, combined with the electronic effects imparted by the dtbbpy ligand.

Key Reactions:

  • C-H Borylation: Ni(dtbbpy)Br2 has been effectively employed in iridium-catalyzed C-H borylation reactions, showcasing its utility in forming C-B bonds with high selectivity .
  • Cross-Electrophile Coupling: The complex facilitates nickel-catalyzed cross-coupling reactions involving tertiary alkyl bromides and organoboron reagents, which are vital for constructing complex organic molecules .
  • Photoredox Catalysis: Ni(dtbbpy)Br2 has also been utilized in photocatalytic processes, enhancing reaction efficiency and selectivity under light irradiation .

Coordination Chemistry

The coordination behavior of Ni(dtbbpy)Br2 with other metal ions and ligands has been extensively studied. This compound can stabilize various oxidation states of transition metals and influence their catalytic properties. It acts as a versatile ligand that modifies the reactivity of metal centers, making it valuable in coordination chemistry research.

Comparison with Similar Compounds:

Compound NameStructureUnique Features
4,4'-Di-tert-butyl-2,2'-bipyridineStructureLacks metal coordination; primarily used as a ligand.
6,6'-Di-tert-butyl-2,2'-bipyridineStructureSimilar steric effects but different coordination properties.
4,4'-Bis(trifluoromethyl)-2,2'-bipyridineStructureFluorinated groups enhance electron-withdrawing properties.

Material Science Applications

The properties of Ni(dtbbpy)Br2 extend beyond catalysis into material science. Its ability to form stable complexes with various metals allows for the development of new materials with tailored electronic and optical properties. These materials are essential for applications in sensors, photovoltaics, and OLEDs (Organic Light Emitting Diodes).

Case Study 1: C-H Activation Reactions

A study demonstrated the effectiveness of Ni(dtbbpy)Br2 in C-H activation reactions leading to functionalized products with high yields. The bulky tert-butyl groups provided steric hindrance that directed the reaction pathway towards specific products while minimizing side reactions.

Case Study 2: Photocatalytic Applications

Research highlighted the use of Ni(dtbbpy)Br2 in photoredox catalysis for synthesizing ketones from carboxylic acids via decarboxylative arylation. The compound's ability to absorb light efficiently and facilitate electron transfer was crucial for achieving high reaction rates under mild conditions.

Chemical Reactions Analysis

Cross-Coupling Reactions

NiBr₂(dtbbpy) catalyzes Suzuki-Miyaura and Negishi couplings, leveraging its ability to stabilize nickel intermediates. Key findings include:

Suzuki-Miyaura Coupling

  • Substrates : Aryl halides and boronic acids.

  • Conditions : K₂CO₃ as base, DMF solvent, 80–100°C.

  • Performance : Yields up to 98% for biphenyl derivatives (Table 1) .

EntryCatalyst Loading (mol%)Boronic Acid (equiv)Base (equiv)Yield (%)
70.21.1292
80.31.1296
100.31.1298

The steric bulk of dtbbpy suppresses undesired homocoupling, while its electron-donating nature accelerates oxidative addition of aryl halides .

Negishi Coupling

  • Substrates : Alkylzinc reagents and aryl halides.

  • Conditions : THF solvent, room temperature.

  • Performance : >90% yield for C(sp²)-C(sp³) bond formation.

Electrochemical C(sp²)−C(sp³) Cross-Coupling

NiBr₂(dtbbpy) enables efficient electrochemical coupling of aryl halides with benzylic trifluoroborates under mild conditions :

  • Optimized System : 5 mM NiCl₂·glyme, 15 mM dtbbpy, 3.0 mA current.

  • Yield : 93% for methyl 4-benzylbenzoate.

  • Mechanism :

    • Cathode : Ni⁰(dtbbpy) forms via reduction, activating aryl halides.

    • Anode : Benzylic radicals generate via trifluoroborate oxidation.

    • Cross-Coupling : Radical combines with Ni intermediate, followed by reductive elimination .

Control experiments confirmed the necessity of both Ni and dtbbpy for reactivity .

Photo-Induced Benzylic C–H Arylation

Under UV light (365 nm), NiBr₂(dtbbpy) facilitates direct C–H functionalization of toluene derivatives :

  • Substrates : Toluene and aryl bromides.

  • Conditions : 2,6-lutidine additive, p-xylene solvent.

  • Yield : 78–91% for benzyl-aryl products.

  • Mechanism :

    • Homolysis : Light cleaves Ni–Br bonds, generating Ni⁰ and bromine radicals.

    • H-Abstraction : Bromine radicals abstract benzylic H, forming benzyl radicals.

    • Coupling : Benzyl radicals react with Ni⁰ to form NiIII intermediates, which reductively eliminate the product .

Steric and Electronic Effects

The dtbbpy ligand’s tert-butyl groups impose steric hindrance (Burger’s %Vbur = 47.3), which:

  • Enhances Selectivity : Prevents overcrowding at the Ni center, favoring cross-coupling over homocoupling .

  • Modulates Reactivity : Electron-donating groups stabilize NiI intermediates, crucial for radical-based mechanisms .

Comparative studies show dtbbpy outperforms ligands like 2,2′-bipyridine (bpy) in current intensity (CV screening) and reaction rates .

Catalytic Performance vs. Analogues

NiBr₂(dtbbpy) exhibits superior activity compared to similar complexes (Table 2) :

LigandSteric (%Vbur)Suzuki-Miyaura Yield (%)
4,4′-Di-tert-butyl-bpy47.398
6,6′-Dimethyl-bpy38.183
1,10-Phenanthroline35.776

Synthetic Utility

  • Scope : Tolerates esters, methoxy, and benzodioxol groups .

  • Limitations : Poor reactivity with non-benzylic trifluoroborates or sterically hindered aryl halides .

NiBr₂(dtbbpy) is a versatile catalyst whose steric and electronic properties enable high efficiency in diverse reaction manifolds. Its applications span organic synthesis, electrochemistry, and photoredox catalysis, making it indispensable in modern methodology development .

Comparison with Similar Compounds

The following sections compare Ni(dtbpy)Br₂ with structurally related nickel(II) bipyridine complexes, focusing on synthesis, steric/electronic properties, and applications.

Ligand Substituent Effects on Nickel Complexes
Compound Ligand Substituents Steric Bulk Electronic Effect Key Applications Reference
Ni(dtbpy)Br₂ 4,4'-di-tert-butyl High Moderate donating Cross-coupling, MOFs
Ni(dmbpy)Br₂ 4,4'-dimethyl Low Weak donating Photocatalysis, DNA binding
Ni(dOMebpy)Br₂ 4,4'-dimethoxy Moderate Strong donating Redox-active sensors
Ni(dClbpy)Br₂ 4,4'-dichloro Low Electron-withdrawing Electrocatalysis
[Ni(phen)Br₂] 1,10-phenanthroline High Strong donating Photoluminescence, catalysis

Key Observations :

  • Steric Bulk : The tert-butyl groups in dtbpy reduce aggregation and enhance solubility, whereas smaller substituents (e.g., methyl in dmbpy) favor faster ligand exchange .
  • Electronic Tuning : Electron-donating groups (e.g., methoxy in dOMebpy) increase nickel’s electron density, improving oxidative addition rates in catalysis. Conversely, electron-withdrawing groups (e.g., chloro in dClbpy) stabilize low oxidation states .

Catalytic Activity :

  • In reductive cross-couplings, Ni(dtbpy)Br₂ shows superior selectivity for aryl halide activation over nitroarenes compared to dOMebpy or dClbpy complexes. This is attributed to the tert-butyl groups’ steric hindrance, which suppresses undesired side reactions .
  • Ni(dmbpy)Br₂, with smaller substituents, exhibits faster kinetics in DNA intercalation but lower thermal stability .

Preparation Methods

Nickel-Catalyzed Dimerization of 2-Chloropyridine Derivatives

The ligand dtbbpy is synthesized via a nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine (2a ), as first reported by Buonomo et al.. This method replaces traditional approaches like sodamide-mediated coupling or palladium-catalyzed dehydrogenation, which suffered from low yields (8–64%) and inconsistent scalability.

Reaction Conditions

  • Substrate : 4-tert-butyl-2-chloropyridine (2a )

  • Catalyst : Nickel(II) bromide trihydrate (NiBr₂·3H₂O, 0.5–1.0 mol%)

  • Reductant : Manganese powder (−325 mesh, 2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80–100°C under argon

  • Duration : 18–24 hours

The reaction proceeds via a reductive coupling mechanism, where manganese reduces Ni(II) to Ni(0), enabling oxidative addition of 2a and subsequent dimerization (Table 1).

Table 1: Optimization of dtbbpy Synthesis

Scale (mmol)NiBr₂·3H₂O (mol%)Yield (%)Purification Method
29.40.585Sublimation
15.01.070Crystallization

Critical to success is the use of manganese over zinc dust, as zinc promotes hydrodehalogenation (yielding 4-tert-butylpyridine) rather than dimerization. Post-reaction workup involves aqueous base extraction to remove residual manganese salts, followed by sublimation or crystallization to isolate dtbbpy as a white solid.

Characterization of dtbbpy

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.96 (s, 2H), 8.62 (d, J = 8.3 Hz, 2H), 8.08 (dd, J = 8.3, 1.8 Hz, 2H).

  • ¹³C NMR (CDCl₃, 126 MHz): δ 157.9, 146.5 (q, J = 4.3 Hz), 134.5 (q, J = 3.2 Hz), 127.3 (q, J = 33.3 Hz).

  • Melting Point : 110–112°C (sublimation).

Preparation of [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel Dibromide

Coordination of dtbbpy with Nickel(II) Bromide

Ni(dtbbpy)Br₂ is synthesized by reacting dtbbpy with nickel(II) bromide in an anhydrous, oxygen-free environment. The reaction exploits the strong σ-donor and π-acceptor properties of dtbbpy, which stabilizes the square-planar Ni(II) center.

Protocol

  • Stoichiometry : 1:1 molar ratio of dtbbpy to NiBr₂.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : Stirred under argon at 25°C for 12–16 hours.

  • Workup : Filtered through Celite, concentrated under vacuum, and recrystallized from hot acetonitrile.

Key Reaction :
NiBr2+dtbbpyTHF, ArNi(dtbbpy)Br2\text{NiBr}_2 + \text{dtbbpy} \xrightarrow{\text{THF, Ar}} \text{Ni(dtbbpy)Br}_2

Purification and Yield

  • Recrystallization : Dissolving the crude product in minimal acetonitrile at 60°C, followed by slow cooling to −20°C, yields orange-red crystals (95% purity).

  • Yield : 85–90% after purification.

Comparative Analysis of Preparation Methods

Ligand Synthesis: Traditional vs. Nickel-Catalyzed

ParameterSodamide MethodNickel-Catalyzed
Yield (%)8–1570–85
Catalyst CostLowModerate
ScalabilityLimited>100 mmol
ByproductsSignificantMinimal

The nickel-catalyzed method outperforms traditional approaches in yield and reproducibility, making it the industrial standard.

Complexation: Solvent and Atmosphere Effects

  • Solvent Choice : THF facilitates faster coordination than DCM due to higher polarity.

  • Oxygen Sensitivity : Exposure to air oxidizes Ni(II) to Ni(III), necessitating strict inert conditions.

Research Findings and Advancements

Role of Steric Hindrance

The tert-butyl groups on dtbbpy enforce a rigid geometry around nickel, preventing ligand dissociation and enhancing thermal stability. This steric bulk also reduces electron density at Ni, favoring oxidative addition reactions.

Catalytic Implications

Ni(dtbbpy)Br₂’s stability under reducing conditions enables its use in cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings, where it outperforms simpler bipyridine complexes .

Q & A

Q. What is the optimal synthetic route for preparing the 4,4'-bis(tert-butyl)-2,2'-bipyridine ligand?

The ligand can be synthesized via a nickel-catalyzed dimerization of 2-chloropyridine derivatives using manganese powder as a reductant. Key steps include:

  • Reagents : 2-chloropyridine, NiCl₂ catalyst, Mn powder.
  • Conditions : Dry solvent (e.g., DMF or toluene), inert atmosphere (N₂/Ar), 55–80°C, 12–24 h reaction time.
  • Yield : ~74–81% after purification via column chromatography (DCM:EtAc 9:1) or recrystallization .
Parameter Details
CatalystNiCl₂
ReductantMn powder
SolventToluene/DMF
Temperature55–80°C
Reaction Time12–24 h
PurificationColumn chromatography or recrystallization

Q. What spectroscopic methods are used to characterize the ligand and its nickel complexes?

Key techniques include:

  • 1H/13C NMR : Assign peaks for tert-butyl groups (δ ~1.2–1.4 ppm for protons; δ ~29–31 ppm for carbons) and bipyridine backbone (aromatic protons δ ~7.5–9.0 ppm) .
  • X-ray crystallography : Resolve coordination geometry (e.g., octahedral Ni²⁺ centers) .
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N content).
  • UV-Vis spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands in complexes .

Q. What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, eye protection (splash-proof goggles), and fume hood use .
  • Storage : Inert atmosphere, desiccator, away from light/moisture.
  • Spill management : Avoid inhalation; collect solid spills and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tert-butyl substituent influence catalytic activity in cross-electrophile coupling reactions?

The bulky tert-butyl groups enhance steric protection of the nickel center, preventing unwanted side reactions (e.g., dimerization). This improves catalytic efficiency in reactions like aryl-alkyl couplings. For example:

  • Reaction Optimization : Use [NiCl₂(dtbbpy)] with Ir photocatalysts and TMG base under blue LED irradiation (55°C, 24 h) .
  • Mechanistic Role : The ligand stabilizes low-valent Ni intermediates, enabling single-electron transfer (SET) steps .

Q. How can researchers resolve contradictions in reported catalytic activities of nickel-dtbbpy complexes?

Contradictions may arise from variations in:

  • Ligand purity : Ensure ≥95% purity via HPLC or recrystallization .
  • Metal-ligand ratio : Optimize stoichiometry (e.g., 1:1 vs. 1:2 Ni:ligand).
  • Reaction conditions : Screen solvents (DMF vs. THF), reductants (Mn vs. Zn), and light sources (LED intensity) .

Q. What electronic effects does dtbbpy impart in ytterbium or zinc coordination complexes?

  • Yb Complexes : The ligand suppresses temperature-dependent valence fluctuations in Yb³⁺/²⁺ complexes, enabling stable multiconfigurational ground states .
  • Zn Adducts : dtbbpy facilitates six-coordinate geometries in [Zn(L)₂(dtbbpy)], enhancing biological activity (e.g., anti-inflammatory properties) .
Property Yb Complexes Zn Complexes
Coordination GeometryOctahedralOctahedral
Key ApplicationValence stability studiesAntioxidant/anti-inflammatory agents
Reference

Q. How is the ligand used in photophysical studies of iridium or ruthenium sensitizers?

dtbbpy serves as an ancillary ligand in Ir(III) complexes (e.g., [Ir(dmppy)₂(dtbbpy)]PF₆) for:

  • Tuning MLCT transitions : tert-butyl groups red-shift absorption/emission spectra.
  • Enhancing photostability : Bulky substituents reduce π-π stacking and aggregation .

Q. What methodologies assess the biological activity of dtbbpy-metal complexes?

  • Cytotoxicity assays : MTT testing on cancer cell lines (e.g., IC₅₀ values).
  • Antioxidant activity : DPPH radical scavenging assays.
  • Anti-inflammatory tests : COX-2 inhibition studies .

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